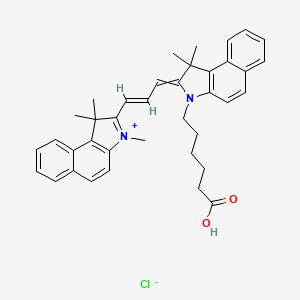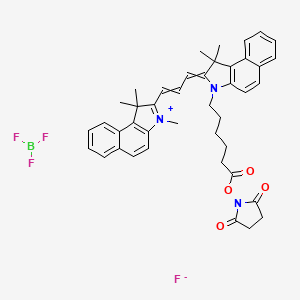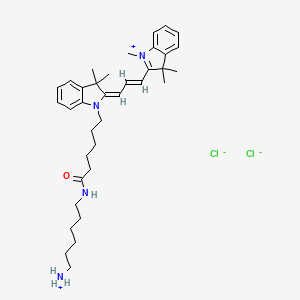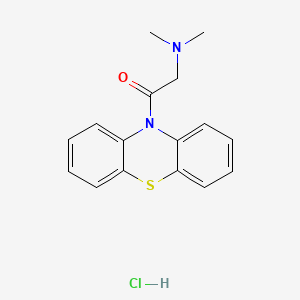
Dacemazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dacemazine (INN, also known as Ahistan and Histantine) is a phenothiazine derivative which acts as an histamine antagonist at the H1 subtype. A combination of dacemazine and di-tert-butylnaphthalenesulfonate has been studied as an antispasmodic and antitussive under the trade name Codopectyl.It was also assessed as a possible anticancer drug.
Scientific Research Applications
Transdermal Drug Delivery
Dacemazine hydrochloride has been investigated for its potential in transdermal drug delivery systems. A study by Luppi et al. (2010) focused on developing hydroxypropylmethylcellulose films for the prolonged delivery of chlorpromazine hydrochloride, an antipsychotic drug similar to Dacemazine. This approach aimed to enhance the transdermal permeation of the drug, indicating the relevance of Dacemazine in similar applications (Luppi et al., 2010).
Neurological Research
Research has explored the impact of chlorpromazine hydrochloride, a compound related to Dacemazine, on dopamine and noradrenaline receptors in the brain. Andén et al. (1970) studied its effects on these neurotransmitters in rats, contributing to a better understanding of neuroleptic drugs' mechanisms, which could be applicable to Dacemazine hydrochloride research (Andén et al., 1970).
Cancer Research
The effect of chlorpromazine hydrochloride on carcinogen-metabolizing enzymes was investigated by Mostafa and Weisburger (1980). They explored how this drug affects enzymes involved in the metabolism of various carcinogens, providing insights that could be relevant for Dacemazine hydrochloride in cancer research (Mostafa & Weisburger, 1980).
Drug Reaction Studies
A localized skin reaction to the intravenous administration of dacarbazine, closely related to Dacemazine, was reported by Koehn and Balizet (1982). This study contributes to understanding potential adverse reactions and is important for the safe application of Dacemazine hydrochloride in medical treatments (Koehn & Balizet, 1982).
Psychopharmacology
Chlorpromazine hydrochloride has been extensively studied in psychopharmacology, with research focusing on its neuroleptic, antimuscarinic, and antiadrenergic activities. Cohen et al. (1979) analyzed the potency of chlorpromazine and its metabolites, which can provide a framework for studying Dacemazine hydrochloride's similar properties (Cohen et al., 1979).
Physicochemical Studies
Azum et al. (2018) conducted a physicochemical study on the synergistic effect of chlorpromazine hydrochloride with a pluronic triblock copolymer. This research is essential for understanding how Dacemazine hydrochloride can interact with other substances at the molecular level (Azum et al., 2018).
Neuroscience
Studies on chlorpromazine, related to Dacemazine, provide insights into the drug's impact on brain proteins and neurotransmitter metabolism. La et al. (2006) focused on the effects of antipsychotic agents on hippocampal proteins in rats, which is relevant for understanding Dacemazine hydrochloride's potential impact on the nervous system (La et al., 2006).
properties
CAS RN |
25384-29-6 |
|---|---|
Product Name |
Dacemazine hydrochloride |
Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.84 |
IUPAC Name |
10-(N,N-Dimethylglycyl)phenothiazine hydrochloride |
InChI |
InChI=1S/C16H16N2OS.ClH/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18;/h3-10H,11H2,1-2H3;1H |
InChI Key |
AZYRYQJAXSKKEK-UHFFFAOYSA-N |
SMILES |
O=C(N1C2=C(C=CC=C2)SC3=CC=CC=C13)CN(C)C.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dacemazine hydrochloride; Dacemazine HCl; Ahistan HCl; UNII-DK78VKA001; Histantine HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



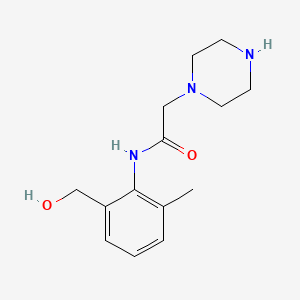
![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)
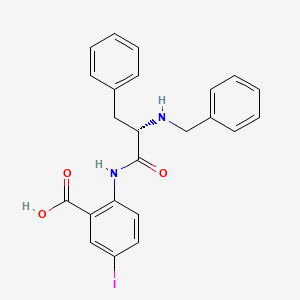

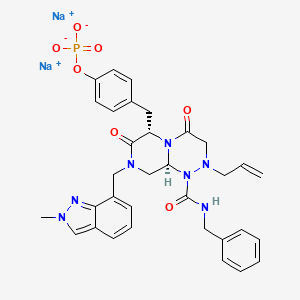
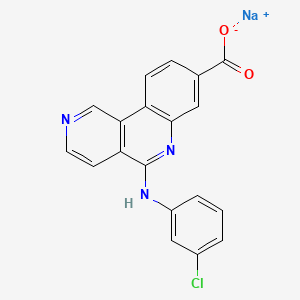
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
